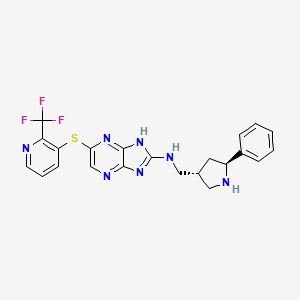
Shp2-IN-25
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Shp2-IN-25 is a small molecule inhibitor that targets the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene and plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-25 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the final product.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield. The production process also includes stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Shp2-IN-25 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may result in the formation of new functionalized compounds.
科学的研究の応用
Shp2-IN-25 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the effects of SHP2 inhibition on cell proliferation, differentiation, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with aberrant SHP2 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHP2.
作用機序
Shp2-IN-25 exerts its effects by inhibiting the phosphatase activity of SHP2. This inhibition disrupts the downstream signaling pathways mediated by SHP2, such as the RAS/ERK, PI3K/AKT, and JAK/STAT pathways. By blocking these pathways, this compound can suppress cell proliferation, induce apoptosis, and enhance the efficacy of other therapeutic agents.
類似化合物との比較
Shp2-IN-25 is compared with other SHP2 inhibitors, such as:
PF-07284892: An allosteric SHP2 inhibitor with high selectivity and potency.
TNO155: A SHP2 inhibitor that has shown efficacy in overcoming resistance to targeted therapies.
P9: A SHP2 degrader that induces efficient degradation of SHP2 and exhibits potent anti-tumor activity.
This compound is unique due to its specific inhibitory profile and the ability to modulate multiple signaling pathways, making it a valuable tool in both research and therapeutic applications.
特性
分子式 |
C22H20F3N7S |
|---|---|
分子量 |
471.5 g/mol |
IUPAC名 |
N-[[(3R,5S)-5-phenylpyrrolidin-3-yl]methyl]-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanyl-3H-imidazo[4,5-b]pyrazin-2-amine |
InChI |
InChI=1S/C22H20F3N7S/c23-22(24,25)18-16(7-4-8-26-18)33-17-12-28-19-20(30-17)32-21(31-19)29-11-13-9-15(27-10-13)14-5-2-1-3-6-14/h1-8,12-13,15,27H,9-11H2,(H2,28,29,30,31,32)/t13-,15+/m1/s1 |
InChIキー |
RZNLHKIZYUAZEQ-HIFRSBDPSA-N |
異性体SMILES |
C1[C@H](CN[C@@H]1C2=CC=CC=C2)CNC3=NC4=NC=C(N=C4N3)SC5=C(N=CC=C5)C(F)(F)F |
正規SMILES |
C1C(CNC1C2=CC=CC=C2)CNC3=NC4=NC=C(N=C4N3)SC5=C(N=CC=C5)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)

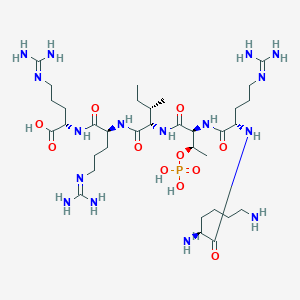
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
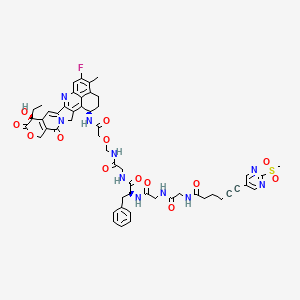
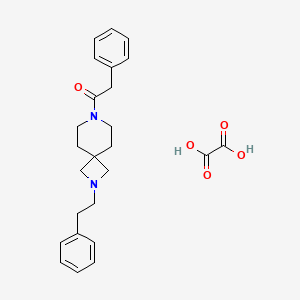
amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
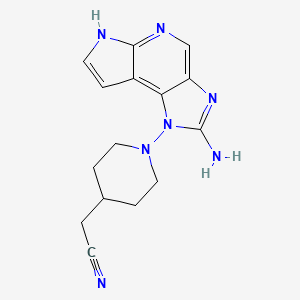
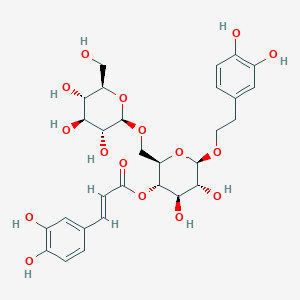

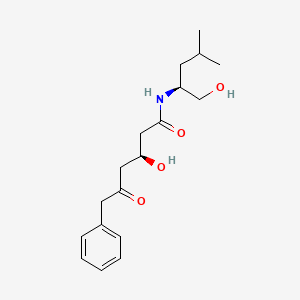
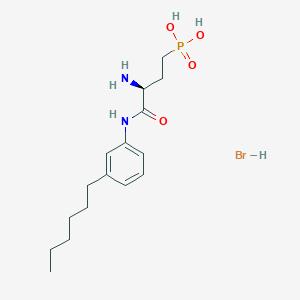
![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)

